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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365 Get Quote

(3,5-Diethoxyphenyl)methanol) is a valuable building block in medicinal chemistry, primarily

utilized as a synthetic intermediate in the development of targeted therapeutic agents. Its

diethoxy-substituted phenyl ring offers a specific lipophilic and structural motif that can be

exploited to achieve potent and selective interactions with biological targets. A significant

application of this scaffold is in the synthesis of kinase inhibitors, particularly those targeting the

Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in

various cancers.

The 3,5-diethoxy substitution pattern can contribute to favorable pharmacokinetic properties

and provides handles for further chemical modification to optimize potency, selectivity, and

drug-like characteristics. The following sections detail the application of (3,5-
diethoxyphenyl)methanol in the synthesis of potent FGFR inhibitors, including quantitative

data, detailed experimental protocols, and relevant pathway and workflow diagrams.

Data Presentation: Biological Activity of (3,5-
Diethoxy/Dimethoxy)-phenyl Containing FGFR
Inhibitors
While specific data for (3,5-diethoxyphenyl)methanol-derived inhibitors is not publicly

available, the closely related (3,5-dimethoxyphenyl) moiety has been incorporated into a series

of irreversible covalent FGFR inhibitors. The synthetic route is analogous, and the biological
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data for these compounds provide a strong rationale for the use of (3,5-
diethoxyphenyl)methanol.

Table 1: In vitro Enzymatic Inhibitory Activity of Representative (3,5-Dimethoxyphenyl) Purine

Derivatives against FGFR Kinases.

Compound ID
FGFR1 IC₅₀
(nM)

FGFR2 IC₅₀
(nM)

FGFR3 IC₅₀
(nM)

FGFR4 IC₅₀
(nM)

III-30 15.8 ± 1.2 25.6 ± 2.1 38.7 ± 3.5 10.2 ± 0.9

Reference - - - -

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1]. The

synthesis with (3,5-diethoxyphenyl)methanol is expected to yield compounds with similar

activity profiles.

Table 2: Anti-proliferative Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives

in Cancer Cell Lines.

Compound ID Cell Line IC₅₀ (μM)

III-30 MDA-MB-231 0.25 ± 0.03

III-30 SUM-52PE 0.52 ± 0.06

Reference - -

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1].

Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final covalent

inhibitors, adapted for the use of (3,5-diethoxyphenyl)methanol.

Protocol 1: Synthesis of 6-Chloro-9-(4-(N-(prop-2-
enoyl)aminomethyl)benzyl)-9H-purine
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This protocol outlines a key step in the synthesis of the purine scaffold which will be further

functionalized with the (3,5-diethoxyphenyl) group.

Materials:

6-chloro-9H-purine

4-(bromomethyl)benzonitrile

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Raney Nickel

Methanol

Ammonia solution

Acryloyl chloride

Triethylamine (TEA)

Dichloromethane (DCM)

Procedure:

Step 1: Alkylation. To a solution of 6-chloro-9H-purine (1.0 eq) in DMF, add K₂CO₃ (1.5 eq)

and 4-(bromomethyl)benzonitrile (1.1 eq). Stir the mixture at room temperature for 12 hours.

After completion, pour the reaction mixture into ice water and extract with ethyl acetate. The

organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction. The product from Step 1 is dissolved in methanol saturated with

ammonia. Raney Nickel is added, and the mixture is hydrogenated under a hydrogen

atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the filtrate is concentrated to

give the corresponding aminomethyl derivative.
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Step 3: Acrylamide Formation. The aminomethyl derivative (1.0 eq) is dissolved in DCM. The

solution is cooled to 0 °C, and TEA (2.0 eq) is added, followed by the dropwise addition of

acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is

quenched with water, and the organic layer is separated, washed with brine, dried, and

concentrated. The product is purified by column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of N-(4-
((6-(3,5-diethoxyphenyl)-9H-purin-9-
yl)methyl)phenyl)acrylamide
Materials:

6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (from Protocol 1)

(3,5-Diethoxyphenyl)boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Sodium carbonate (Na₂CO₃)

1,4-Dioxane

Water

Procedure:

To a mixture of 6-chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (1.0 eq), (3,5-

diethoxyphenyl)boronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane

and water, add the palladium catalyst (0.05 eq).

The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 8 hours.

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with

water and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.
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The crude product is purified by column chromatography to yield the final compound.
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Caption: FGFR signaling pathway and the inhibitory action of the synthesized compounds.

Experimental Workflow Diagram
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Caption: General synthetic workflow for FGFR inhibitors from (3,5-Diethoxyphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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